CID 78070350
Description
Properties
Molecular Formula |
C20H24S4Si2 |
|---|---|
Molecular Weight |
448.8 g/mol |
InChI |
InChI=1S/C20H24S4Si2/c1-25(2)19(11-5-13-21-19)17-9-7-15(23-17)16-8-10-18(24-16)20(26(3)4)12-6-14-22-20/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
WVSOONFPAZRGCP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1(CC=CS1)C2=CC=C(S2)C3=CC=C(S3)C4(CC=CS4)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 78070350 would likely involve large-scale chemical synthesis techniques. These methods would need to be optimized for efficiency, cost-effectiveness, and safety. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed in the preparation and analysis of such compounds .
Chemical Reactions Analysis
Types of Reactions: CID 78070350 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The specific conditions, such as temperature and pH, are tailored to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
CID 78070350 has a wide array of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it can be employed to investigate cellular processes and interactions. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Analogous CIDs
| CID | Molecular Formula | Molecular Weight | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| 57416287 | C₇H₁₄N₂O | 142.20 | 86.7 | 0.03 |
| 59200652 | C₇H₈BrNO₂ | 218.05 | 0.864 | 0.55 |
Structural similarities often correlate with shared bioactivity. For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) in differ by methyl groups or side chains, altering toxicity and binding affinity. Such structural nuances would guide comparisons for CID 78070350 if its scaffold were known.
Table 2: Bioactivity Metrics of Analogous CIDs
| CID | CYP Inhibition | BBB Permeability | Bioavailability Score |
|---|---|---|---|
| 57416287 | None | No | 0.55 |
| 59200652 | CYP1A2 | Yes | 0.55 |
For this compound, such metrics would clarify its pharmacokinetic and safety profile relative to analogs.
Similarity Scoring and Analog Identification
Similarity scores (e.g., Tanimoto coefficients) quantify structural overlap. lists analogs of CID 867279-13-8 with similarity scores of 0.77–0.87, based on functional groups and ring systems. Computational tools like PubChem’s Structure Clustering or RDKit could apply this methodology to this compound .
3. Methodological Considerations
The evidence emphasizes rigorous documentation standards for compound comparisons:
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